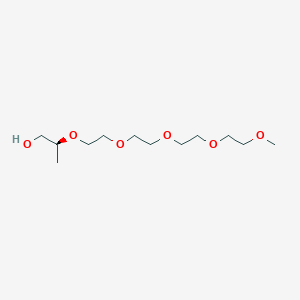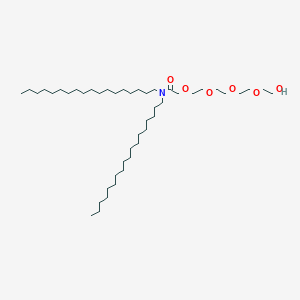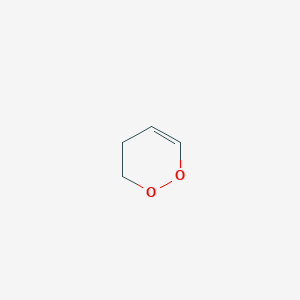
3,4-Dihydro-1,2-dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-1,2-dioxine is a heterocyclic organic compound with the molecular formula C4H6O2 It is a derivative of dioxin, characterized by a six-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Dihydro-1,2-dioxine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,2-dihaloethanes with sodium methoxide can yield this compound . Another method involves the use of 2-mercaptophenol and 1,2-dibromoethane in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dihydro-1,2-dioxine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form peroxides upon exposure to air, which are often highly explosive and unstable .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dioxanone and other oxygenated derivatives .
Applications De Recherche Scientifique
3,4-Dihydro-1,2-dioxine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3,4-Dihydro-1,2-dioxine exerts its effects involves interaction with specific molecular targets. For instance, it can activate the aryl hydrocarbon receptor, leading to various biological responses . The pathways involved include the activation of caspases and other enzymes that mediate cellular processes .
Comparaison Avec Des Composés Similaires
2,3-Dihydro-1,4-benzoxathiine: This compound is structurally similar and has applications in medicinal chemistry.
1,4-Dioxin: Another related compound, known for its environmental impact and toxicity.
Uniqueness: 3,4-Dihydro-1,2-dioxine is unique due to its specific ring structure and the presence of two oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable peroxides and undergo various chemical transformations makes it valuable in both research and industrial applications .
Propriétés
Numéro CAS |
188680-59-3 |
|---|---|
Formule moléculaire |
C4H6O2 |
Poids moléculaire |
86.09 g/mol |
Nom IUPAC |
3,4-dihydro-1,2-dioxine |
InChI |
InChI=1S/C4H6O2/c1-2-4-6-5-3-1/h1,3H,2,4H2 |
Clé InChI |
OKPBTVORLCHBJF-UHFFFAOYSA-N |
SMILES canonique |
C1COOC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)
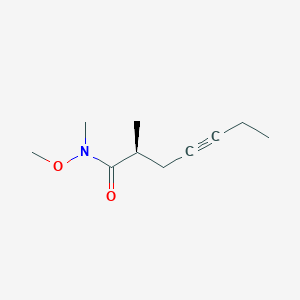

![1-(4-Chlorophenyl)-3-[[3-(4-chlorophenyl)-3-oxopropyl]-ethylamino]propan-1-one;hydrochloride](/img/structure/B12576626.png)
![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
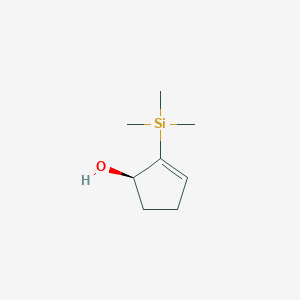
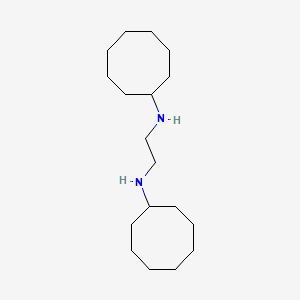
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
